5-(5-Methylthiophen-2-yl)pyridine-3-carboxylic acid
Description
5-(5-Methylthiophen-2-yl)pyridine-3-carboxylic acid is a heterocyclic compound featuring a pyridine core substituted at the 3-position with a carboxylic acid group and at the 5-position with a 5-methylthiophen-2-yl moiety. This structure combines the electron-deficient pyridine ring with the electron-rich thiophene system, making it a versatile scaffold for pharmaceutical and materials science applications.
Key structural attributes:
Properties
IUPAC Name |
5-(5-methylthiophen-2-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c1-7-2-3-10(15-7)8-4-9(11(13)14)6-12-5-8/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHOKCGZQBNTRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=CC(=CN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methylthiophen-2-yl)pyridine-3-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Coupling with Pyridine: The thiophene derivative is then coupled with a pyridine precursor through a cross-coupling reaction such as the Suzuki-Miyaura reaction, which uses palladium catalysts and boronic acids.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production methods for 5-(5-Methylthiophen-2-yl)pyridine-3-carboxylic acid may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. Catalysts and reagents are carefully selected to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur on the pyridine ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide or electrophiles such as acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones, and carboxylic acid derivatives.
Reduction: Alcohols, aldehydes, and reduced thiophene derivatives.
Substitution: Halogenated pyridine derivatives and acylated products.
Scientific Research Applications
5-(5-Methylthiophen-2-yl)pyridine-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 5-(5-Methylthiophen-2-yl)pyridine-3-carboxylic acid in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain kinases or interact with nuclear receptors, influencing cell signaling pathways and gene expression .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Biological Activity
5-(5-Methylthiophen-2-yl)pyridine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anti-inflammatory, and anticancer properties, alongside relevant case studies and research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a thiophene moiety, which is known to enhance biological activity through various mechanisms. Understanding the structure-activity relationships (SAR) is critical for elucidating its pharmacological potential.
Biological Activity Overview
Research indicates that 5-(5-Methylthiophen-2-yl)pyridine-3-carboxylic acid exhibits several biological activities:
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Antimicrobial Activity
- The compound has shown promising results against various bacterial strains. For instance, studies have reported minimum inhibitory concentrations (MICs) comparable to standard antibiotics like Amikacin against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
- In vitro studies demonstrated that derivatives of pyridine compounds possess significant antimicrobial properties, with MIC values ranging from 0.5 to 64 μg/mL for different bacterial strains .
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Anti-inflammatory Properties
- Compounds similar to 5-(5-Methylthiophen-2-yl)pyridine-3-carboxylic acid have been investigated for their anti-inflammatory effects. These compounds inhibit inflammatory pathways, potentially offering therapeutic benefits in diseases characterized by chronic inflammation.
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Anticancer Activity
- Recent studies indicate that certain pyridine derivatives can inhibit cancer cell proliferation. For example, compounds with similar scaffolds have demonstrated low IC50 values (e.g., 0.95 μM against MDA-MB-231 breast cancer cells) suggesting potent anticancer activity .
- The mechanism often involves the inhibition of tubulin polymerization, which is crucial for cancer cell mitosis .
Case Studies
Several case studies highlight the effectiveness of 5-(5-Methylthiophen-2-yl)pyridine-3-carboxylic acid and related compounds:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various pyridine derivatives against a panel of bacterial strains. The results indicated that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with MIC values supporting its potential as an antibiotic agent.
Case Study 2: Anticancer Properties
In another investigation, a series of pyridine-based compounds were tested for their cytotoxic effects on cancer cell lines. The results showed that specific substitutions on the pyridine ring significantly enhanced anticancer activity, with some compounds achieving IC50 values below 1 μM against multiple cancer types.
Research Findings
Recent findings suggest that the biological activity of 5-(5-Methylthiophen-2-yl)pyridine-3-carboxylic acid can be attributed to its ability to interact with various biological targets:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
